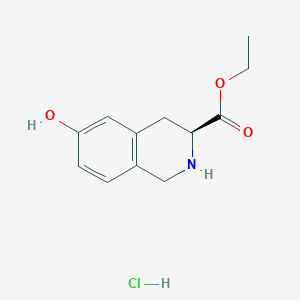

Ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride is a chemical compound with the molecular formula C12H15NO3·HCl It is a derivative of tetrahydroisoquinoline, a structure commonly found in various natural products and therapeutic agents

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the Pomeranz–Fritsch cyclization, which can be performed using silyl triflate and a sterically encumbered pyridine base to activate acetals under milder, more chemoselective conditions .

Industrial Production Methods

Industrial production of this compound may involve multicomponent reactions (MCRs) that improve atom economy, selectivity, and yield. These methods are favored for their efficiency and sustainability in large-scale synthesis .

Analyse Chemischer Reaktionen

Esterification and Hydrolysis

The ethyl ester group undergoes hydrolysis or transesterification under acidic/basic conditions, enabling downstream modifications.

Key Observations :

-

Hydrolysis : Treatment with aqueous LiOH converts the ethyl ester to a carboxylic acid derivative (6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) .

-

Transesterification : Reacts with alcohols (e.g., methanol) in the presence of catalytic acid to form alternative esters.

Functionalization at the Hydroxyl Group

The hydroxyl group at position 6 participates in etherification and acylation reactions.

These modifications are critical for optimizing pharmacokinetic properties in medicinal chemistry .

PPARγ Agonist/Antagonist Activity Modulation

Structural modifications influence biological activity:

The ethyl ester itself shows intermediate activity, suggesting its role as a prodrug .

Complexation and Salt Formation

As a hydrochloride salt, the compound interacts with bases to form free amines or with metal ions to generate coordination complexes.

Example :

-

Reaction with NaHCO₃ yields the free base (ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate), which can further react with transition metals .

Biological Alkylation and Reductive Amination

The secondary amine in the tetrahydroisoquinoline core participates in:

-

Alkylation : With aldehydes/ketones under reductive conditions (e.g., NaBH(OAc)₃) .

-

Schiff base formation : Reacts with carbonyl compounds to form imines, useful in combinatorial chemistry .

Stability and Storage Considerations

The hydrochloride salt is hygroscopic and requires storage at 2–8°C under inert gas to prevent decomposition .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Neuroprotective Agents:

Research indicates that derivatives of tetrahydroisoquinoline compounds exhibit neuroprotective effects, particularly in the context of neurodegenerative diseases like Parkinson's disease. Ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride may serve as a precursor for synthesizing compounds that inhibit catechol-O-methyltransferase (COMT), an enzyme involved in dopamine metabolism. This inhibition could enhance dopaminergic signaling and provide therapeutic benefits in Parkinson's disease management .

2. Antidepressant Activity:

Studies have suggested that tetrahydroisoquinoline derivatives can modulate neurotransmitter systems associated with mood regulation. The compound may exhibit antidepressant-like effects by interacting with serotonin and dopamine receptors . Its structural similarity to known psychoactive substances positions it as a candidate for further investigation into new antidepressant therapies.

Synthetic Methodologies

1. Synthesis of Complex Molecules:

this compound serves as an important intermediate in the synthesis of various bioactive molecules. The compound can undergo functional group transformations to yield diverse derivatives with potential pharmacological activities. For instance, it can be utilized in the synthesis of novel dual-target compounds that act on both mu-opioid and dopamine D3 receptors .

2. Diastereoselective Synthesis:

The compound is also relevant in the Pomeranz–Fritsch–Bobbitt reaction for synthesizing complex isoquinoline structures. This reaction allows for the formation of diastereomers with specific stereochemical configurations that are crucial for biological activity . The ability to selectively synthesize these compounds enhances the potential for drug discovery.

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter receptors or enzymes involved in neuroinflammatory processes . The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,2,3,4-Tetrahydroisoquinoline: A parent compound with a similar structure but lacking the ethyl ester and hydroxyl groups.

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: A derivative with methoxy groups instead of hydroxyl groups.

N-Benzyl-1,2,3,4-tetrahydroisoquinoline: A compound with a benzyl group attached to the nitrogen atom.

Uniqueness

Ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethyl ester and hydroxyl groups allows for diverse chemical modifications and potential therapeutic applications .

Biologische Aktivität

Ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride (CAS Number: 128073-50-7) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₂H₁₆ClNO₃

- Molecular Weight : 257.71 g/mol

- Purity : ≥95%

- CAS Number : 128073-50-7

1. Antiviral Properties

Recent studies have highlighted the compound's antiviral potential, particularly against SARS-CoV-2. A study demonstrated that related tetrahydroisoquinoline derivatives exhibited significant antiviral activity in vitro. For instance, a compound structurally similar to ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline showed an effective concentration (EC50) of 2.78 μM against SARS-CoV-2 in Calu-3 human lung cells, outperforming chloroquine (CQ) in terms of potency .

2. Antimicrobial Activity

Tetrahydroisoquinolines are known for their broad-spectrum antimicrobial properties. Research indicates that compounds within this class can inhibit the activity of New Delhi metallo-β-lactamase (NDM-1), an enzyme responsible for antibiotic resistance in various bacteria . This suggests potential applications in treating infections caused by resistant strains.

The mechanisms through which ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline exerts its biological effects include:

- Inhibition of Viral Replication : The compound appears to interfere with post-entry viral replication processes rather than preventing viral entry into host cells .

- Enzyme Inhibition : Its ability to inhibit enzymes like NDM-1 indicates a role in disrupting bacterial metabolism and survival mechanisms .

Case Studies and Research Findings

Eigenschaften

IUPAC Name |

ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3.ClH/c1-2-16-12(15)11-6-9-5-10(14)4-3-8(9)7-13-11;/h3-5,11,13-14H,2,6-7H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLCLUOFAUVWDIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC2=C(CN1)C=CC(=C2)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.